(1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester

Overview

Description

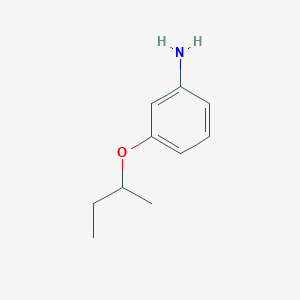

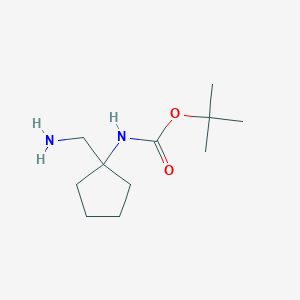

(1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester (ACPC-tBu) is a small molecule that has been used for various scientific research applications. It is a derivative of carbamic acid, and its ester group is linked to a tert-butyl group. ACPC-tBu has been used in various biochemical and physiological experiments due to its ability to act as an inhibitor of enzymes, as well as its ability to interact with other molecules.

Scientific Research Applications

Synthetic and Crystallographic Studies

The compound (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was synthesized from 3-amino-9-ethylcarbazole and di-tert-butyldicarbonate, showcasing the application of tert-butyl esters in preparing complex organic molecules. This particular compound was analyzed using various spectroscopic methods and X-ray diffraction, highlighting its non-planar conformation and crystal packing influenced by intermolecular hydrogen bonding and π–π stacking interactions (Kant et al., 2015).

Biotransformation of β-amino nitriles

The N-protecting group's role on the biotransformation of β-amino nitriles to corresponding β-amino amides and acids was studied, utilizing whole cells of Rhodococcus species. This research demonstrates the chemoselectivity of enzymatic hydrolysis over chemical methods, with tert-butyl ester-protected compounds being efficiently converted to their respective acids or amides (Preiml et al., 2004).

Development of Chiral Ligands and Peptide Nucleic Acids (PNAs)

Optically active trans-tert-butyl-2-aminocyclopentylcarbamate has been synthesized, demonstrating its potential as a scaffold for chiral ligands and a modified backbone unit for PNAs. This synthesis route emphasizes the applicability of tert-butyl esters in preparing optically active compounds for medicinal chemistry applications (Xu & Appella, 2006).

Selective Deprotection in Synthetic Chemistry

Research has shown that aqueous phosphoric acid effectively deprotects tert-butyl carbamates, esters, and ethers under mild conditions. This selective deprotection is crucial in complex organic syntheses, where preserving the integrity of other functional groups is necessary (Li et al., 2006).

Synthesis of Enantiopure Compounds

An efficient synthesis of optically active tert-butyl-2-aminocyclopentylcarbamate enantiomers showcases the role of tert-butyl esters in resolving chiral compounds. This synthesis is pivotal for developing pharmaceuticals that require specific stereochemistry (Smith et al., 2001).

properties

IUPAC Name |

tert-butyl N-[1-(aminomethyl)cyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(8-12)6-4-5-7-11/h4-8,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJPADMAPZAZEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587694 | |

| Record name | tert-Butyl [1-(aminomethyl)cyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

889949-09-1 | |

| Record name | tert-Butyl [1-(aminomethyl)cyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[1-(aminomethyl)cyclopentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline](/img/structure/B1341050.png)

![Benzo[b]thiophen-7-ylmethanamine](/img/structure/B1341052.png)